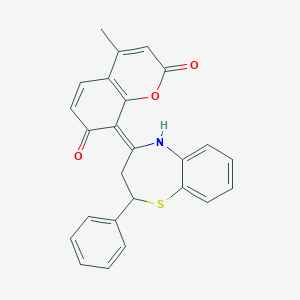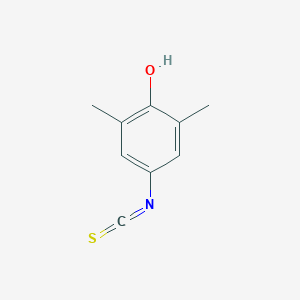![molecular formula C24H25N3O4 B304764 N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304764.png)
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide, also known as DMEQ-Tic, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in the regulation of cell growth, inflammation, and apoptosis. N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been shown to inhibit the activation of these pathways, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide for lab experiments is its high selectivity towards cancer cells, which makes it a potent anti-tumor agent. Additionally, the compound has been found to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, one of the limitations of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is its poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide and its potential applications in other diseases. Furthermore, the compound can be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide in humans.
合成方法
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-methoxybenzaldehyde and isonicotinohydrazide in the presence of a catalyst to form N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, the compound has shown promise in the treatment of neurodegenerative disorders by protecting neurons from oxidative stress and reducing neuroinflammation.
属性
产品名称 |
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide |
|---|---|
分子式 |
C24H25N3O4 |
分子量 |
419.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H25N3O4/c1-17-5-4-6-18(2)23(17)31-14-13-30-21-8-7-19(15-22(21)29-3)16-26-27-24(28)20-9-11-25-12-10-20/h4-12,15-16H,13-14H2,1-3H3,(H,27,28)/b26-16+ |
InChI 键 |
NHPQYZVIXVNXBF-WGOQTCKBSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)


![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)



![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)